molecular formula C17H18Cl2N2O2S B10883352 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B10883352
M. Wt: 385.3 g/mol
InChI Key: MHAINPCVYYTLFA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reaction conditions may include:

    Solvent: Dichloromethane or toluene

    Base: Triethylamine or sodium hydroxide

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the sulfonyl group to a sulfide

    Substitution: Nucleophilic substitution reactions at the benzyl or phenyl positions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated as a potential therapeutic agent for various diseases

    Industry: Utilized in the development of new materials or as a chemical intermediate

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine
  • 1-(4-Chlorobenzyl)-4-phenylpiperazine
  • 1-(4-Methylbenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Uniqueness

1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of both the 4-chlorobenzyl and 4-chlorophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C17H18Cl2N2O2S

Molecular Weight

385.3 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18Cl2N2O2S/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)24(22,23)17-7-5-16(19)6-8-17/h1-8H,9-13H2

InChI Key

MHAINPCVYYTLFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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